
2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide is a chemical compound with the molecular formula C10H8Br2FNO It is characterized by the presence of bromine, fluorine, and cyclopropyl groups attached to a benzamide core
Métodos De Preparación
The synthesis of 2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and dichloromethane, along with reagents such as oxalyl chloride and dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under specific conditions.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. The cyclopropyl group may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar compounds to 2,4-Dibromo-N-cyclopropyl-6-fluorobenzamide include:
2,4-Dibromo-6-fluorobenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2,4-Dibromo-N-cyclopropylbenzamide: Lacks the fluorine atom, which can influence its chemical properties.
N-cyclopropyl-6-fluorobenzamide: Lacks the bromine atoms, altering its potential reactivity and applications.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8Br2FNO |
|---|---|
Peso molecular |
336.98 g/mol |
Nombre IUPAC |
2,4-dibromo-N-cyclopropyl-6-fluorobenzamide |
InChI |
InChI=1S/C10H8Br2FNO/c11-5-3-7(12)9(8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2H2,(H,14,15) |
Clave InChI |
FNGVGVRCRFEIOT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=C(C=C(C=C2Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14780905.png)
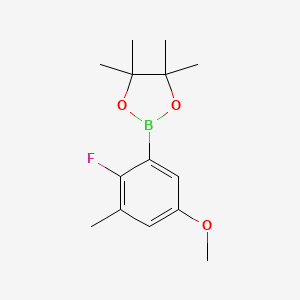
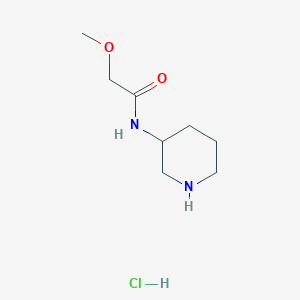
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B14780927.png)
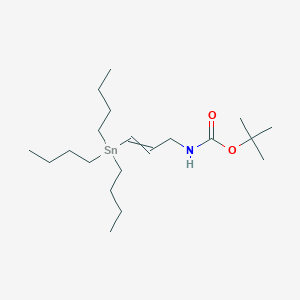

![3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14780946.png)
![Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14780954.png)
![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14780968.png)
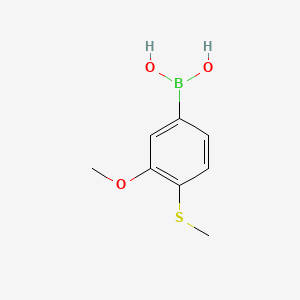

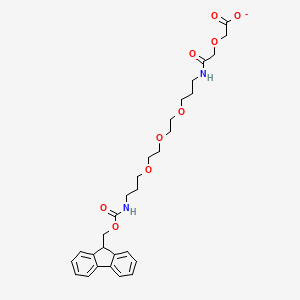
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)
